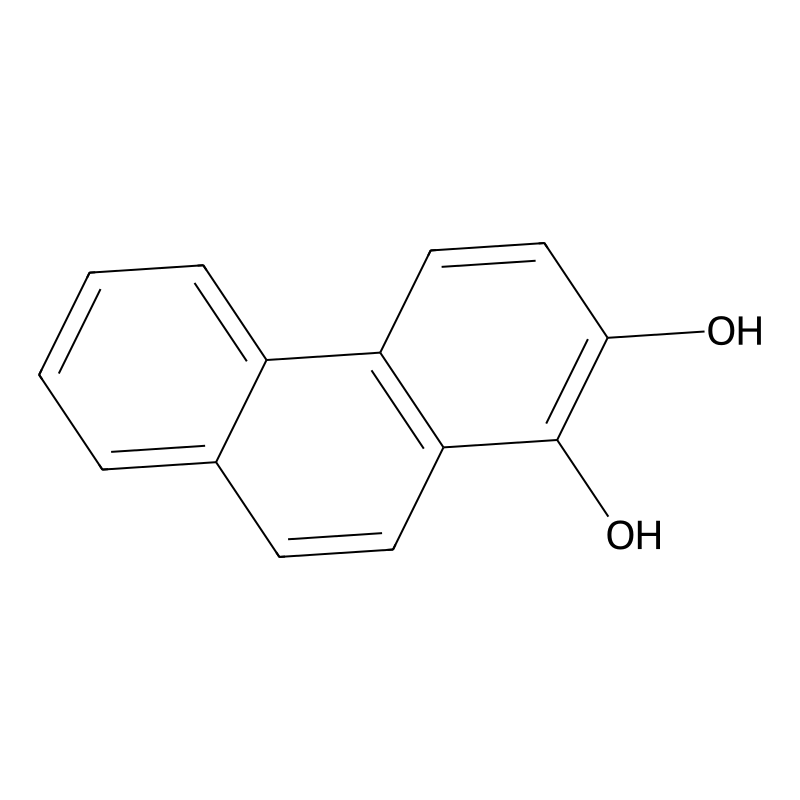

1,2-Dihydroxyphenanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Dihydroxyphenanthrene is a polycyclic aromatic hydrocarbon characterized by the molecular formula . This compound features a phenanthrene backbone with hydroxyl groups located at the 1 and 2 positions, making it a dihydroxy derivative of phenanthrene. The unique arrangement of hydroxyl groups imparts distinct chemical properties and biological activities to the compound, which is often studied in various scientific fields, including organic chemistry and biochemistry.

- Oxidation: The compound can be oxidized to form quinones, which are significant intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide, typically in acidic conditions .

- Reduction: Reduction reactions can yield different dihydroxy derivatives. For instance, catalytic hydrogenation can convert 1,2-dihydroxyphenanthrene into more saturated forms.

- Substitution: The hydroxyl groups can engage in substitution reactions such as esterification or etherification, leading to various derivatives with potential applications in organic synthesis .

Research indicates that 1,2-dihydroxyphenanthrene exhibits notable biological activities. It has been studied for its potential role as an enzyme inhibitor and its interactions with biological macromolecules. The compound's ability to form hydrogen bonds with proteins may inhibit their activity, making it a valuable tool in biochemical research. Additionally, derivatives of this compound show promise in drug development, particularly concerning anticancer and antimicrobial agents .

Several methods exist for synthesizing 1,2-dihydroxyphenanthrene:

- Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using strong oxidizing agents under controlled acidic conditions. This approach requires careful management of temperature and reaction time to maximize yield.

- Hydroxylation: Another method utilizes palladium-catalyzed hydroxylation, where phenanthrene reacts with hydrogen peroxide in the presence of a palladium catalyst to introduce hydroxyl groups at the desired positions.

- Industrial Production: In industrial settings, continuous flow reactors are employed for large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness while minimizing by-products.

1,2-Dihydroxyphenanthrene has various applications across multiple fields:

- Scientific Research: It serves as a building block for synthesizing more complex organic molecules and studying enzyme interactions.

- Medicine: The compound’s derivatives are explored for their potential therapeutic effects against cancer and microbial infections.

- Industry: Its stable aromatic structure makes it useful in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 1,2-dihydroxyphenanthrene with biological systems highlight its potential as an enzyme inhibitor. The compound's hydroxyl groups can facilitate interactions with protein targets through hydrogen bonding and redox reactions. These interactions are crucial for understanding its biochemical mechanisms and developing therapeutic agents .

Several compounds share structural similarities with 1,2-dihydroxyphenanthrene:

| Compound Name | Hydroxyl Position | Unique Features |

|---|---|---|

| 9,10-Dihydroxyphenanthrene | 9 and 10 | Exhibits different biological activities compared to 1,2-dihydroxyphenanthrene. |

| 9-Hydroxyphenanthrene | 9 | Lacks the second hydroxyl group; less reactive than its dihydroxy counterparts. |

| Phenanthrenediol | Various | A general term that includes multiple dihydroxy derivatives but lacks specificity. |

| Phenanthraquinone | N/A | An oxidized form that plays a role in redox chemistry but lacks hydroxyl groups. |

Uniqueness

The uniqueness of 1,2-dihydroxyphenanthrene lies in its specific hydroxylation pattern at the 1 and 2 positions, which influences its reactivity and biological activity compared to other similar compounds. This specific arrangement allows for distinct interactions within biological systems and provides a different profile of chemical reactivity than its analogs.

Molecular Structure and Configuration

1,2-Dihydroxyphenanthrene, also known as phenanthrene-1,2-diol, is a polycyclic aromatic hydrocarbon derivative characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms on the phenanthrene backbone [1]. The compound exhibits a tricyclic structure consisting of three fused benzene rings arranged in an angular configuration [1] [2]. The molecular structure features two hydroxyl (-OH) groups positioned at the 1 and 2 positions of the phenanthrene ring system, creating a vicinal diol arrangement [1] [3].

The compound belongs to the phenanthrenediol class and is classified as a vicinal diol due to the adjacent positioning of the hydroxyl substituents [1]. The International Union of Pure and Applied Chemistry name for this compound is phenanthrene-1,2-diol [1]. The structural representation demonstrates the characteristic angular fusion of the aromatic rings, with the hydroxyl groups conferring enhanced polarity to the otherwise hydrophobic polycyclic aromatic system [1] [4].

The three-dimensional molecular configuration reveals a planar aromatic system with the hydroxyl groups extending perpendicular to the plane of the ring structure [5]. This spatial arrangement significantly influences the compound's physical and chemical properties, particularly its hydrogen bonding capacity and solubility characteristics [5].

Physical Properties

Molecular Formula and Weight

The molecular formula of 1,2-dihydroxyphenanthrene is C₁₄H₁₀O₂ [1] [4]. The compound has a molecular weight of 210.23 grams per mole, as computed by standardized chemical databases [1] [4]. The exact mass is determined to be 210.068079557 Daltons, while the monoisotopic mass is also 210.068079557 Daltons [1]. The molecular structure contains 16 heavy atoms, with 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms [1].

Additional molecular descriptors include a topological polar surface area of 40.5 Ų, reflecting the polar nature contributed by the hydroxyl groups [1]. The compound exhibits zero rotatable bonds due to its rigid polycyclic structure [1]. The formal charge of the molecule is zero, indicating electrical neutrality [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Exact Mass | 210.068079557 Da | [1] |

| Heavy Atom Count | 16 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Melting and Boiling Points

Research indicates that 1,2-dihydroxyphenanthrene has a melting point of 178°C [3]. This relatively high melting point is characteristic of polycyclic aromatic compounds and is influenced by the presence of hydroxyl groups that can form intermolecular hydrogen bonds [3]. The elevated melting point reflects the stability of the crystalline structure and the strong intermolecular forces present in the solid state [3].

Boiling point data for 1,2-dihydroxyphenanthrene are limited in the available literature. However, related dihydrophenanthrene compounds exhibit boiling points in the range of 248-312°C under standard atmospheric conditions [6] [7]. The presence of hydroxyl groups typically elevates the boiling point compared to the parent hydrocarbon due to increased intermolecular hydrogen bonding [6] [7].

The thermal properties of this compound are significant for understanding its behavior under various processing and analytical conditions [3]. The relatively high melting and boiling points indicate thermal stability under moderate heating conditions [3].

Solubility Characteristics

The solubility characteristics of 1,2-dihydroxyphenanthrene are significantly influenced by the presence of the two hydroxyl groups, which impart polar characteristics to the otherwise hydrophobic polycyclic aromatic structure [1]. The compound exhibits enhanced water solubility compared to the parent phenanthrene molecule due to the capacity of the hydroxyl groups to form hydrogen bonds with water molecules [1] [8].

Research on related polycyclic aromatic hydrocarbon derivatives indicates that dihydroxy compounds typically show increased solubility in polar solvents [8]. The logarithmic partition coefficient (XLogP3-AA) for 1,2-dihydroxyphenanthrene is 3.7, indicating moderate lipophilicity despite the presence of hydroxyl groups [1].

The compound demonstrates hydrogen bond donor and acceptor capabilities, with two hydrogen bond donor sites and two hydrogen bond acceptor sites [1]. This hydrogen bonding capacity significantly affects its solubility profile across different solvent systems [1]. In aqueous systems, the solubility is enhanced compared to non-hydroxylated polycyclic aromatic hydrocarbons [8].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1,2-dihydroxyphenanthrene reveals characteristic absorption patterns typical of polycyclic aromatic hydrocarbon derivatives [9] [10]. The compound exhibits electronic transitions corresponding to π→π* transitions within the aromatic ring system [9]. Research on phenanthrene derivatives indicates that hydroxylated polycyclic aromatic hydrocarbons typically display absorption maxima in the range of 320-380 nanometers [10].

The presence of hydroxyl groups as auxochromes can cause bathochromic shifts in the ultraviolet-visible spectrum compared to the parent phenanthrene compound [9] [11]. These shifts reflect the electronic influence of the hydroxyl substituents on the π-electron system of the aromatic rings [9] [11]. The compound's absorption characteristics are utilized in analytical applications for identification and quantification [10].

Studies on related dihydroxyphenanthrene compounds have demonstrated significant correlations between fluorescence intensity and compound concentration in the 350-380 nanometer wavelength range [10]. This spectroscopic behavior makes ultraviolet-visible spectroscopy a valuable tool for analytical detection and structural characterization [10].

Infrared Spectroscopy

Infrared spectroscopy of 1,2-dihydroxyphenanthrene provides detailed information about the functional groups and molecular vibrations present in the compound [12] [13]. The most characteristic features in the infrared spectrum include the broad O-H stretching vibrations typically observed in the 3200-3600 wavenumber region, indicative of the hydroxyl groups [12] [13].

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic C=C stretching modes are observed in the 1400-1600 wavenumber range [12] [13]. The fingerprint region below 1400 wavenumbers contains numerous characteristic bands corresponding to C-H bending vibrations and aromatic ring vibrations [12] [13].

Research on polycyclic aromatic hydrocarbons has identified specific infrared markers in the 900-600 wavenumber range that correspond to out-of-plane C-H bending vibrations [12]. These vibrations are particularly useful for structural identification and can provide information about the substitution pattern on the aromatic rings [12]. The infrared spectrum of 1,2-dihydroxyphenanthrene also exhibits O-H bending vibrations typically observed around 1200-1400 wavenumbers [12] [13].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,2-dihydroxyphenanthrene through both proton and carbon-13 spectra [14] [15]. In proton nuclear magnetic resonance, the hydroxyl protons typically appear as exchangeable signals in the downfield region, often around 5-6 parts per million depending on the solvent and concentration [14] [15].

The aromatic protons exhibit characteristic chemical shifts in the 7-8 parts per million region, with specific coupling patterns that reflect the substitution pattern on the phenanthrene ring system [14] [15]. The protons adjacent to the hydroxyl-bearing carbons may show distinctive chemical shifts due to the deshielding effect of the oxygen atoms [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of quaternary and tertiary carbon atoms within the aromatic system [14]. The carbon atoms bearing hydroxyl groups typically exhibit chemical shifts in the 150-160 parts per million range, while other aromatic carbons appear in the 120-140 parts per million region [14]. The coupling patterns and chemical shifts provide definitive structural confirmation and can distinguish between different positional isomers of dihydroxyphenanthrene [14] [15].

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl groups in 1,2-dihydroxyphenanthrene exhibit typical reactivity patterns associated with phenolic compounds [16] [17]. These groups can undergo various chemical transformations including esterification, etherification, and oxidation reactions [17] [18]. The vicinal arrangement of the hydroxyl groups enables the formation of cyclic acetals and ketals under appropriate reaction conditions [17] [18].

Research has demonstrated that the hydroxyl groups can participate in hydrogen bonding interactions, which significantly influence the compound's physical properties and chemical behavior [16] [17]. The reactivity of these groups is enhanced compared to aliphatic alcohols due to the aromatic character of the phenanthrene ring system [16] [17].

Enzymatic studies have shown that 1,2-dihydroxyphenanthrene can serve as a substrate for various oxygenases [17] [19]. The compound undergoes ring-opening reactions catalyzed by extradiol dioxygenases, with reported catalytic efficiency values of 6.0 × 10⁶ M⁻¹s⁻¹ for specific enzyme systems [17]. These enzymatic transformations are significant in biological degradation pathways of polycyclic aromatic hydrocarbons [17] [19].

Aromatic Ring Reactivity

The aromatic ring system of 1,2-dihydroxyphenanthrene exhibits reactivity characteristic of substituted polycyclic aromatic hydrocarbons [20] [21]. The presence of hydroxyl groups as electron-donating substituents activates the aromatic rings toward electrophilic substitution reactions [21]. The electron density distribution across the ring system is influenced by the hydroxyl substituents, affecting regioselectivity in chemical reactions [21].

Electrophilic substitution reactions can occur at various positions on the phenanthrene ring system, with the reactivity influenced by both steric and electronic factors [21]. The hydroxyl groups direct incoming electrophiles to positions ortho and para to the substituted carbons, following typical patterns observed in phenolic chemistry [21].

The aromatic system can also undergo addition reactions under specific conditions, particularly with strong electrophiles or under photochemical activation [20] [21]. The extended π-electron system provides multiple sites for chemical modification, making the compound a versatile intermediate in synthetic chemistry [21].

Oxidation-Reduction Behavior

1,2-Dihydroxyphenanthrene exhibits characteristic oxidation-reduction behavior typical of vicinal diols and phenolic compounds [16] [22]. The compound can undergo oxidation to form quinone derivatives, with the vicinal diol system being particularly susceptible to oxidative cleavage [16] [22]. Research has demonstrated that the compound can be oxidized by various oxidizing agents including periodate, which cleaves the carbon-carbon bond between the hydroxyl-bearing carbons [16].

Studies on related dihydrophenanthrene derivatives have shown protective effects against hydrogen peroxide-induced oxidative stress, indicating antioxidant properties [22]. The compound can function as an electron donor in redox reactions, with the hydroxyl groups serving as the primary sites for electron transfer [22].

Biological oxidation pathways involve the compound as an intermediate in the degradation of polycyclic aromatic hydrocarbons [16] [23]. Enzymatic oxidation typically proceeds through ring-opening mechanisms catalyzed by dioxygenases, leading to the formation of muconic acid derivatives and eventual mineralization [16] [23]. The oxidation-reduction behavior is pH-dependent, with different reaction pathways predominating under acidic versus basic conditions [16] [23].